molecular formula C10H18O3 B14262932 6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- CAS No. 166533-63-7

6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)-

Cat. No.: B14262932
CAS No.: 166533-63-7
M. Wt: 186.25 g/mol
InChI Key: PXHYGXCNPUVOGP-VIFPVBQESA-N
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Description

6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- is an organic compound with the molecular formula C10H18O3 It is an ester derivative of 6-heptenoic acid, featuring a hydroxyl group and a methyl group on the heptenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- can be achieved through several methods. One common approach involves the esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The double bond in the heptenoic acid chain can undergo addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed

    Oxidation: Formation of 6-heptenoic acid, 5-oxo-6-methyl-, ethyl ester.

    Reduction: Formation of 6-heptenoic acid, 5-hydroxy-6-methyl-, ethyl alcohol.

    Substitution: Formation of halogenated derivatives such as 6-heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, 6-bromo.

Scientific Research Applications

6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Heptenoic acid, ethyl ester: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    6-Heptenoic acid, 5-hydroxy-, ethyl ester: Similar structure but without the methyl group, affecting its steric and electronic properties.

    6-Heptenoic acid, 6-methyl-, ethyl ester: Lacks the hydroxyl group, influencing its polarity and hydrogen bonding capability.

Uniqueness

6-Heptenoic acid, 5-hydroxy-6-methyl-, ethyl ester, (S)- is unique due to the presence of both hydroxyl and methyl groups on the heptenoic acid chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

166533-63-7

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl (5S)-5-hydroxy-6-methylhept-6-enoate

InChI

InChI=1S/C10H18O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h9,11H,2,4-7H2,1,3H3/t9-/m0/s1

InChI Key

PXHYGXCNPUVOGP-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)CCC[C@@H](C(=C)C)O

Canonical SMILES

CCOC(=O)CCCC(C(=C)C)O

Origin of Product

United States

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